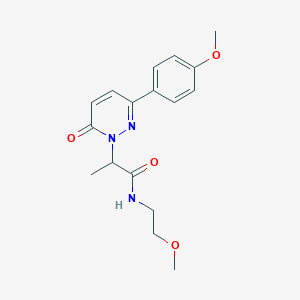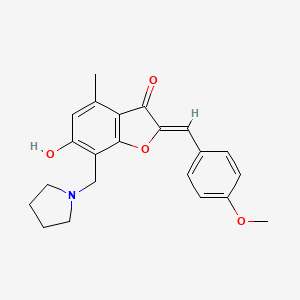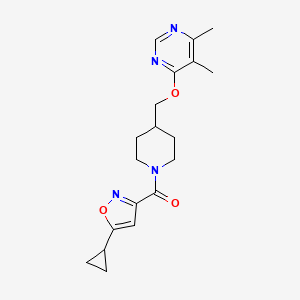
(5-环丙基异恶唑-3-基)(4-(((5,6-二甲基嘧啶-4-基)氧)甲基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is an organic compound known for its intricate molecular structure
科学研究应用
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules, which can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, making them valuable in biochemical assays and drug discovery research.
Medicine
In medicine, the compound is explored for its pharmacological properties. Its structure allows it to interact with specific biological targets, leading to potential therapeutic applications.
Industry
Industrially, the compound's properties can be harnessed in materials science for the development of advanced materials with unique functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include cyclopropyl isoxazole derivatives and piperidinyl methanone precursors. Key reaction conditions such as temperature, catalysts, and solvents play vital roles in ensuring the success of each step.
Industrial Production Methods
Industrial production of this compound involves scaling up laboratory procedures to meet commercial demands. Techniques such as continuous flow synthesis can be employed to increase efficiency and yield while maintaining quality. Reactors designed for large-scale operations ensure that the compound is produced consistently and safely.
化学反应分析
Types of Reactions
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone undergoes various chemical reactions including:
Oxidation: Conversion into higher oxidation states, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions to form corresponding alcohols or amines using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Products of these reactions depend on the specific reagents and conditions employed. Oxidation might yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives.
作用机制
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its molecular structure allows it to fit into binding sites, where it can inhibit or activate biological pathways. These interactions are often studied using molecular docking and other computational methods.
相似化合物的比较
Comparison
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to its unique combination of functional groups, which provide specific reactivity and binding properties. Compared to similar compounds like isoxazole derivatives or piperidine-containing compounds, it offers a distinct balance of stability and reactivity.
Similar Compounds
Isoxazole derivatives: Known for their versatility in synthetic chemistry.
Piperidine-containing compounds: Common in medicinal chemistry for their biological activity.
That's your deep dive into (5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone! Anything pique your interest particularly?
属性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-12-13(2)20-11-21-18(12)25-10-14-5-7-23(8-6-14)19(24)16-9-17(26-22-16)15-3-4-15/h9,11,14-15H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSWJGOPMUQAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
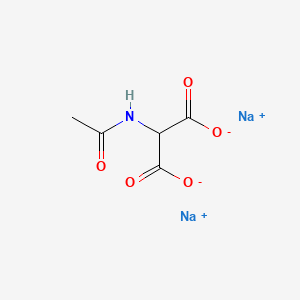

![2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2368454.png)
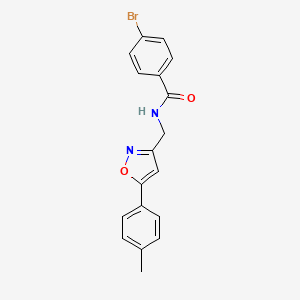
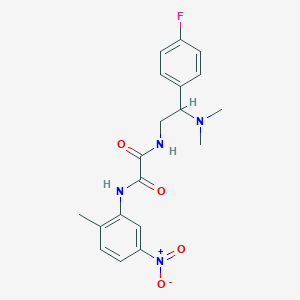
![Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2368458.png)
![4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B2368461.png)
![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/new.no-structure.jpg)
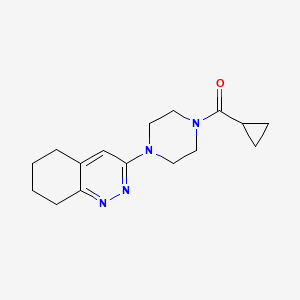
![N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B2368464.png)

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2368466.png)
